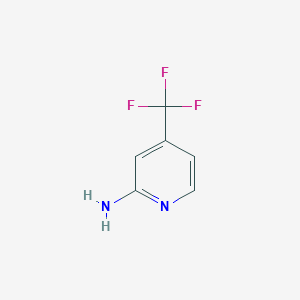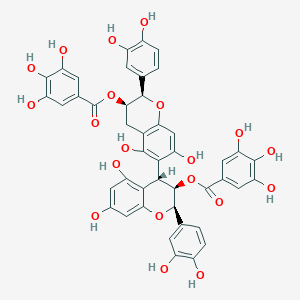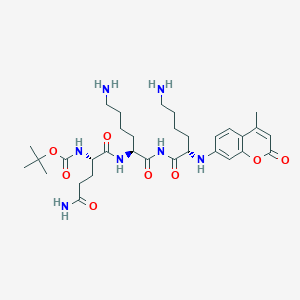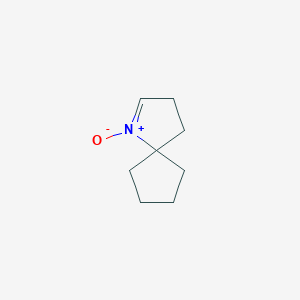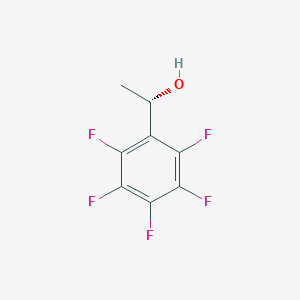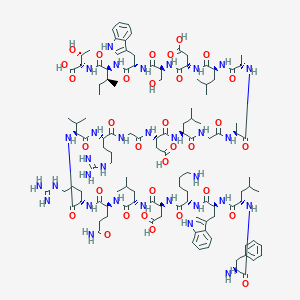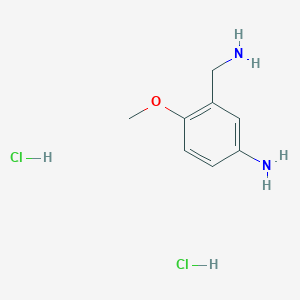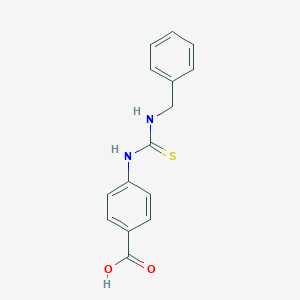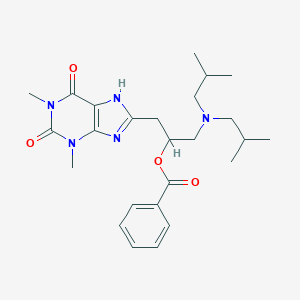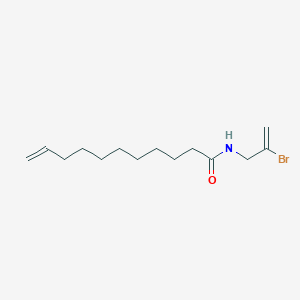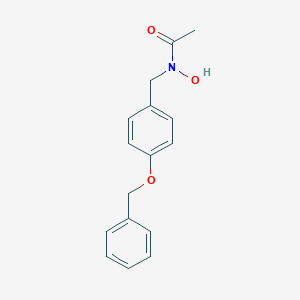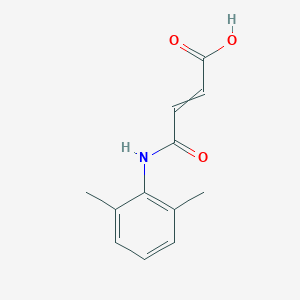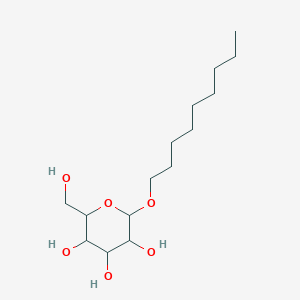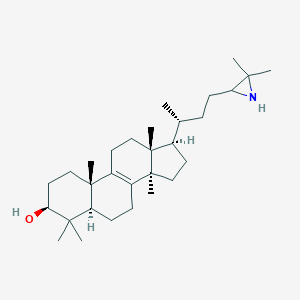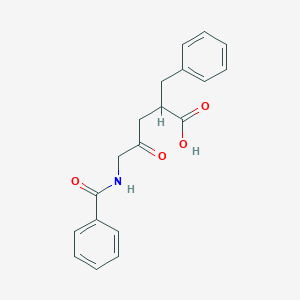
5-Benzamido-2-benzyl-4-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epoetin alfa is a synthetic form of erythropoietin, a glycoprotein hormone that stimulates the production of red blood cells. It is produced using recombinant DNA technology and is used primarily to treat anemia, particularly in patients with chronic kidney disease, cancer chemotherapy, or HIV therapy . Epoetin alfa is essential in medical treatments as it helps reduce the need for blood transfusions .
Méthodes De Préparation
Epoetin alfa is produced through recombinant DNA technology. The process involves inserting the human erythropoietin gene into Chinese hamster ovary cells, which then produce the glycoprotein. These cells are cultured in bioreactors under controlled conditions to ensure optimal growth and protein production . The protein is then purified through a series of chromatography steps to achieve the desired purity and activity levels .
Analyse Des Réactions Chimiques
Epoetin alfa, being a glycoprotein, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its activity and stability are influenced by its glycosylation patterns. The glycosylation protects the protein from proteolytic degradation and modulates its interaction with the erythropoietin receptor . The major products formed from these reactions are the glycosylated forms of erythropoietin, which have varying degrees of sialylation .
Applications De Recherche Scientifique
Epoetin alfa has a wide range of applications in scientific research and medicine:
Mécanisme D'action
Epoetin alfa works by binding to the erythropoietin receptor on the surface of erythroid progenitor cells in the bone marrow. This binding activates intracellular signaling pathways that promote the survival, proliferation, and differentiation of these progenitor cells into mature red blood cells . The primary molecular targets are the erythropoietin receptor and the downstream signaling molecules involved in erythropoiesis .
Comparaison Avec Des Composés Similaires
Epoetin alfa is often compared with other erythropoiesis-stimulating agents such as darbepoetin alfa. While both compounds stimulate red blood cell production, darbepoetin alfa has a longer half-life, allowing for less frequent dosing . Other similar compounds include biosimilars like epoetin beta and epoetin zeta, which have similar efficacy and safety profiles but may differ in their glycosylation patterns and production methods .
Epoetin alfa stands out due to its extensive clinical use and well-documented safety and efficacy profiles .
Propriétés
Numéro CAS |
109138-11-6 |
|---|---|
Formule moléculaire |
C19H19NO4 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
5-benzamido-2-benzyl-4-oxopentanoic acid |
InChI |
InChI=1S/C19H19NO4/c21-17(13-20-18(22)15-9-5-2-6-10-15)12-16(19(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)(H,23,24) |
Clé InChI |
PIWHBPJCPCXFEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O |
Synonymes |
5-benzamido-2-benzyl-4-oxopentanoic acid 5-BOPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


